molecular formula C46H52FeO2P2 B12060442 (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%

Cat. No.: B12060442
M. Wt: 754.7 g/mol
InChI Key: WMHNOIYFVOSUJD-NYPSMHOZSA-N
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Description

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine is a chiral phosphine ligand that has garnered significant interest in the field of organometallic chemistry. This compound is notable for its unique structure, which includes a ferrocene backbone and two distinct phosphine groups. The presence of the ferrocene moiety imparts stability and electronic properties that are beneficial in various catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine typically involves multiple steps, starting with the preparation of the ferrocene backbone. The ferrocene is first functionalized with phosphine groups through a series of substitution reactions. The reaction conditions often require the use of strong bases and inert atmospheres to prevent oxidation and degradation of the sensitive phosphine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides under mild conditions.

    Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.

    Substitution: The ligand can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in the formation of phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine has numerous applications in scientific research:

    Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in asymmetric synthesis where its chiral properties are advantageous.

    Biology: The compound’s stability and reactivity make it useful in the study of enzyme mimetics and bioinorganic chemistry.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The ferrocene backbone provides electronic stabilization, while the phosphine groups participate in the catalytic cycle, often enhancing the reactivity and selectivity of the metal center.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with two phosphine groups, but lacking the chiral and substituted phenyl groups.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand used in asymmetric catalysis, similar in function but different in structure.

    Triphenylphosphine: A simpler phosphine ligand without the ferrocene backbone, used in a wide range of catalytic applications.

Uniqueness

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine is unique due to its combination of a chiral ferrocene backbone and substituted phosphine groups. This structure imparts both stability and enhanced reactivity, making it particularly valuable in asymmetric catalysis and other specialized applications.

Properties

Molecular Formula

C46H52FeO2P2

Molecular Weight

754.7 g/mol

InChI

InChI=1S/C41H47O2P2.C5H5.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h12-24,33H,1-11H3;1-5H;/t33-;;/m0../s1

InChI Key

WMHNOIYFVOSUJD-NYPSMHOZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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